molecular formula C20H20ClFN4O B2647850 4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251702-94-9

4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2647850
CAS No.: 1251702-94-9
M. Wt: 386.86
InChI Key: FSCCHMDZXXGYNO-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted at the 3-position with an N,N-diethyl carboxamide group, a 7-methyl group, and a 4-amino group linked to a 3-chloro-4-fluorophenyl ring. Its molecular formula is C22H24ClFN4O2 (MW: 376.45 g/mol) .

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-13-7-9-17(22)16(21)10-13/h6-11H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCHMDZXXGYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)Cl)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, while the amino group is introduced via nucleophilic substitution.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using N,N-diethylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridine derivatives.

Scientific Research Applications

4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Findings
4-[(3-Chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide 1,8-Naphthyridine 3-Carboxamide (N,N-diethyl), 7-methyl, 4-(3-Cl-4-F-phenyl)amino 376.45 Not directly reported in evidence; inferred bioactivity from structural analogs .
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 1,8-Naphthyridine 7-Cl, 6-F, 1-(4-F-phenyl), 4-oxo 366.72 Anticancer intermediate; synthesized via substitution/hydrolysis (63.69% yield) .
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 1,8-Naphthyridine 4-oxo, 1-(4-Cl-benzyl), 3-carboxamide (N-3-Cl-phenyl) 424.28 67% synthesis yield; characterized by IR, NMR, MS .
4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives 1,8-Naphthyridine 4-amino, 7-methyl, 3-carboxylic acid ~300–350 (varies) Positive inotropic effects via (Na+/K+)-ATPase inhibition, distinct from cAMP modulators .
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) 1,8-Naphthyridine 3-(diethylaminomethyl), 7-methyl, 2-phenyl, 4-oxo 337.40 Synthesized via POCl3-mediated reaction; characterized by NMR/IR .

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The 4-oxo group in analogs (e.g., 7-chloro-6-fluoro derivative ) is associated with anticancer activity, while the 4-amino group in the target compound may enhance binding to kinase targets or DNA, as seen in related naphthyridines .

In contrast, morpholine- or piperazine-substituted analogs (e.g., compound 33 in ) required multistep reactions with lower yields (~55%).

Pharmacological Profiles: Cardiovascular Activity: 4-Amino-7-methyl derivatives () exhibit positive inotropic effects via (Na+/K+)-ATPase inhibition, similar to cardiac glycosides but with lower effective concentrations. The target compound’s diethyl carboxamide may modulate this mechanism further. Anti-inflammatory/Anticancer Potential: A 7-chloro-4-oxo analog demonstrated anti-inflammatory activity (IC50 values in µM range) in vitro , suggesting the target’s 3-chloro-4-fluorophenyl group could enhance similar effects.

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